(R)-2-(Thiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Thiophen-2-yl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a thiophene group at the second position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-2-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Introduction of the Thiophene Group: The thiophene group can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for ®-2-(Thiophen-2-yl)pyrrolidine would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(Thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Thiophen-2-yl)pyrrolidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thiophen-2-yl)pyrrolidine: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
2-(Furan-2-yl)pyrrolidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)pyrrolidine: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-2-yl)pyrrolidine is unique due to its specific chiral configuration and the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(2R)-2-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1 |
InChI Key |
BNUVOMNEUJWHCF-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CS2 |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.